molecular formula C23H16Cl4N2O B15078122 7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303093-92-7

7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B15078122
CAS No.: 303093-92-7
M. Wt: 478.2 g/mol
InChI Key: CBGCLQALJOXUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tricyclic pyrazolo[1,5-c][1,3]benzoxazine derivative characterized by:

  • Position 5: A 2,4-dichlorophenyl group, contributing strong electron-withdrawing effects and enhanced lipophilicity.
  • Position 2: A 4-methylphenyl (p-tolyl) group, providing moderate electron-donating properties and steric bulk.
  • Its molecular formula is C23H15Cl4N2O (inferred from analogs in and ), with an average molecular mass of ~482.2 g/mol.

Properties

CAS No.

303093-92-7

Molecular Formula

C23H16Cl4N2O

Molecular Weight

478.2 g/mol

IUPAC Name

7,9-dichloro-5-(2,4-dichlorophenyl)-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H16Cl4N2O/c1-12-2-4-13(5-3-12)20-11-21-17-8-15(25)10-19(27)22(17)30-23(29(21)28-20)16-7-6-14(24)9-18(16)26/h2-10,21,23H,11H2,1H3

InChI Key

CBGCLQALJOXUOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Biological Activity

7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines. This compound features multiple halogen substituents and aromatic groups, which contribute to its unique chemical properties and potential biological activities. Understanding the biological activity of this compound is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H17Cl2N2OC_{23}H_{17}Cl_2N_2O. The structure consists of a fused bicyclic system with a pyrazole ring and a benzoxazine moiety. The presence of dichloro and methylphenyl substituents enhances its reactivity and potential interactions with biological targets.

Table 1: Structural Information

PropertyValue
Molecular FormulaC23H17Cl2N2O
Molecular Weight426.30 g/mol
CAS NumberNot available
SMILESCC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=C(O2)C(=CC(=C5)Cl)Cl

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. Studies have indicated that the compound may exhibit:

  • Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties. The presence of halogen substituents can enhance lipophilicity, contributing to improved membrane penetration and antimicrobial efficacy.
  • Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit cholinesterase enzymes, which are crucial in neurotransmission. For example, compounds with similar structures have demonstrated IC50 values in the micromolar range against butyrylcholinesterase (BChE) .

Study 1: Antimicrobial Properties

A comparative study involving various derivatives of pyrazolo[1,5-c][1,3]benzoxazines revealed that compounds with similar structural features exhibited notable antimicrobial activities against a range of pathogens including Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituent positioning in enhancing biological activity.

Study 2: Enzyme Inhibition

Research focused on the inhibition of cholinesterases by related compounds showed promising results. For instance, a compound structurally similar to this compound demonstrated an IC50 value of 46.42 µM against BChE . This suggests potential therapeutic applications in treating conditions related to cholinergic dysfunction.

Table 2: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against bacterial strains
Enzyme InhibitionIC50 = 46.42 µM for BChE

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, focusing on substituent variations and molecular properties:

Compound Name (Positions 5, 2, and Core) Molecular Formula Molecular Mass (g/mol) Key Substituent Effects Evidence Source
Target Compound : 5-(2,4-dichlorophenyl), 2-(4-methylphenyl), 7,9-dichloro C23H15Cl4N2O ~482.2 High lipophilicity (4×Cl), moderate steric bulk (p-tolyl)
5-(4-Chlorophenyl), 2-(4-methoxyphenyl), 7,9-dichloro C23H17Cl3N2O2 459.75 Reduced Cl count; methoxy group enhances solubility but reduces metabolic stability
5-(4-Fluorophenyl), 2-phenyl, 7,9-dichloro C22H15Cl2FN2O 413.27 Fluorine increases electronegativity; phenyl at position 2 reduces steric hindrance
5-(2-Chlorophenyl), 2-(4-methoxyphenyl), 7,9-dichloro C23H17Cl3N2O2 ~459.75 Ortho-chlorine on phenyl introduces steric strain; methoxy improves π-π stacking
5-(2-Methoxyphenyl), 2-phenyl, 7,9-dichloro C23H18Cl2N2O2 437.31 Methoxy at position 5 enhances hydrogen bonding; lower Cl count reduces toxicity risk
9-Chloro, 5-(2,4-dichlorophenyl), 2-(4-fluorophenyl) C22H14Cl3FN2O 447.72 Reduced Cl on core; fluorine may improve bioavailability
5-(2,4-Dichlorophenyl), 2-(4-methoxyphenyl), 7,9-dichloro C23H15Cl4N2O2 ~498.2 Methoxy vs. methyl: higher polarity but lower metabolic stability

Structural and Functional Insights

Chlorine Substitution: The 7,9-dichloro core in the target compound enhances halogen bonding with biological targets compared to mono-chloro analogs (e.g., ’s 9-chloro derivative) . The 2,4-dichlorophenyl group at position 5 offers superior hydrophobic interactions compared to 4-chlorophenyl () or 4-fluorophenyl () .

Aryl Group Effects at Position 2: 4-Methylphenyl (p-tolyl): Balances lipophilicity and metabolic stability (target compound). 4-Methoxyphenyl: Increases solubility but may lead to faster hepatic clearance due to O-demethylation .

Bioactivity Trends :

  • indicates chloro and methyl groups enhance antimicrobial activity by promoting membrane penetration .
  • Methoxy groups () may reduce cytotoxicity but also decrease potency due to reduced lipid solubility .

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity : The target compound’s Cl-rich structure (LogP ~5.2 estimated) suggests strong tissue penetration but may increase accumulation-related toxicity.
  • Metabolic Stability : Methyl groups (p-tolyl) resist oxidative metabolism better than methoxy or halogenated analogs .
  • Toxicity : Higher chlorine content (e.g., 4×Cl in the target) correlates with increased hepatotoxicity risk in tricyclic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.